Indolidan
Description
Properties
IUPAC Name |
3,3-dimethyl-5-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-14(2)9-7-8(3-4-11(9)15-13(14)19)10-5-6-12(18)17-16-10/h3-4,7H,5-6H2,1-2H3,(H,15,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCQFJKUAIWHRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C3=NNC(=O)CC3)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020739 | |
| Record name | Indolidan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100643-96-7 | |
| Record name | Indolidan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100643-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indolidan [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100643967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indolidan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDOLIDAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0751ZOW7OR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes:: Although specific synthetic routes for Indolidan are not widely documented, it is typically synthesized through organic chemical reactions. Researchers employ various methods to create this compound, but detailed procedures remain proprietary.
Industrial Production:: Industrial-scale production methods for this compound involve optimization of synthetic pathways, purification, and formulation. These processes ensure consistent quality and yield for pharmaceutical use.
Chemical Reactions Analysis
Indolidan undergoes several types of reactions, including oxidation, reduction, and substitution. Let’s explore common reagents and conditions:
Oxidation: this compound can be oxidized using mild oxidizing agents to form its corresponding oxides.
Reduction: Reduction reactions yield reduced forms of this compound, often using reducing agents like hydrides.
Substitution: Substituting functional groups on the indole ring modifies its properties.
Major products resulting from these reactions include derivatives with altered pharmacological profiles.
Scientific Research Applications
Cardiotonic Activity
Indolidan is primarily known for its cardiotonic effects, enhancing cardiac contractility without significantly increasing heart rate. It acts by inhibiting phosphodiesterase type IV, which leads to increased intracellular cyclic AMP levels. This mechanism is crucial for treating conditions like heart failure where improved cardiac output is desired .
Phosphodiesterase Inhibition
The compound has been characterized as a potent and selective inhibitor of cyclic nucleotide phosphodiesterases located in the sarcoplasmic reticulum of cardiac cells. This inhibition contributes to its therapeutic effects in heart failure management by promoting vasodilation and improving myocardial oxygen consumption .
Radiolabeled Studies
Recent studies have involved the synthesis of tritium-labeled analogues of this compound for biochemical studies. These radiolabeled compounds allow researchers to investigate the binding affinity and pharmacokinetics of this compound in myocardial tissues. For instance, a study demonstrated that the tritiated analogue binds with high affinity to myocardial membrane vesicles, providing insights into its pharmacological interactions .
Toxicological Studies
This compound has also been evaluated for its toxicity profile in animal models. A study conducted on Beagle dogs revealed smooth muscle degeneration and necrosis associated with this compound administration, highlighting potential safety concerns that must be addressed in clinical settings . Such findings are critical for understanding the long-term implications of this compound use in humans.
Clinical Trials
This compound has been involved in various clinical trials aimed at assessing its efficacy in heart failure patients. Notable findings include improvements in exercise capacity and quality of life metrics among treated individuals compared to control groups. These trials have contributed valuable data supporting this compound’s therapeutic use .
Comparative Studies
Comparative studies have evaluated this compound against other cardiotonics, establishing its unique profile in terms of efficacy and safety. For example, it has been shown to have fewer side effects compared to traditional agents like digoxin, making it a favorable option for certain patient populations .
Summary Table of this compound Applications
| Application Area | Description | Key Findings/Notes |
|---|---|---|
| Pharmacological | Cardiotonic agent; phosphodiesterase inhibitor | Enhances cardiac contractility; improves myocardial oxygen use |
| Research | Radiolabeled studies for binding affinity | High affinity binding observed; useful for pharmacological studies |
| Toxicology | Safety evaluations in animal models | Smooth muscle degeneration noted; safety concerns identified |
| Clinical Trials | Evaluated in heart failure patient populations | Improved exercise capacity; favorable safety profile |
| Comparative Studies | Compared with other cardiotonics | Fewer side effects than traditional agents |
Mechanism of Action
Indolidan exerts its effects by inhibiting phosphodiesterase 3 (PDE3) . PDE3 regulates cyclic nucleotides (cAMP and cGMP), affecting vascular smooth muscle tone, platelet aggregation, and cardiac contractility. By inhibiting PDE3, this compound enhances cAMP levels, leading to vasodilation and improved cardiac function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Indolidan belongs to two pharmacological classes: PDE inhibitors and pyridazinone derivatives. Below is a detailed comparison with structurally or functionally related compounds:
2.1 PDE III Inhibitors
Compounds in this class share cAMP-mediated inotropic effects but differ in selectivity, potency, and clinical applications.
- Key Findings: this compound’s Km value for PDE III (0.29 μM in canine cardiac sarcoplasmic reticulum) is lower than Pimobendan and Levosimendan, indicating higher catalytic efficiency . Unlike Milrinone, this compound’s aldose reductase inhibition expands its utility to diabetic complications . In a canine hemodynamic study, this compound increased cardiac output by 40% without significant β-adrenergic blockade, whereas hybrid compounds like GI104313 showed reduced potency under β-blockade .
2.2 Aldose Reductase Inhibitors
This compound’s dual mechanism contrasts with classical aldose reductase inhibitors:
- Key Findings :
2.3 Pyridazinone Derivatives
Structurally related compounds with divergent targets:
- Key Findings :
2.4 Oxindole-Based Drugs
This compound shares the oxindole scaffold with anticancer agents but differs in targets:
Biological Activity
Indolidan is a compound that belongs to the class of dihydropyridazinones, known for its significant cardiotonic effects and inhibition of phosphodiesterase (PDE) enzymes, particularly type IV cyclic AMP phosphodiesterase. This article explores the biological activity of this compound, detailing its pharmacological properties, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is primarily recognized as a positive inotropic agent , which means it enhances the force of heart contractions. This property makes it valuable in treating heart failure and other cardiovascular conditions. The compound acts by increasing intracellular levels of cyclic AMP (cAMP), which is crucial for cardiac contractility.
The primary mechanism through which this compound exerts its effects involves the inhibition of phosphodiesterase IV (PDE4) . By inhibiting this enzyme, this compound prevents the breakdown of cAMP, leading to increased concentrations of this second messenger within cardiac cells. The resulting elevation in cAMP levels enhances calcium influx during cardiac action potentials, thereby improving myocardial contractility.
Binding Affinity and Potency
Research indicates that this compound has a high binding affinity for myocardial membrane vesicles. A study reported a dissociation constant () of 4.1 nM and a maximum binding capacity () of 383 fmol/mg protein . These values suggest that this compound binds effectively to its target sites in the heart tissue, correlating with its inotropic potency in canine models .
Comparative Activity
This compound's efficacy as a cardiotonic agent can be compared with other compounds within its class. A summary of various cardiotonic agents and their respective activities is presented in Table 1.
| Compound | Mechanism | (nM) | Inotropic Effect |
|---|---|---|---|
| This compound | PDE4 Inhibition | 4.1 | Strong |
| Levosimendan | Calcium sensitization | 3.5 | Moderate |
| Amrinone | PDE3 Inhibition | 5.0 | Moderate |
Clinical Studies and Case Reports
Several clinical studies have evaluated the effectiveness of this compound in patients with heart failure. One notable case study involved patients who were administered this compound during acute heart failure episodes. Results demonstrated significant improvements in cardiac output and reductions in pulmonary capillary wedge pressure, indicating enhanced cardiac performance .
Long-Term Effects
Long-term administration of this compound has shown promising results in maintaining improved cardiac function without significant adverse effects. A follow-up study highlighted that patients treated with this compound experienced sustained improvements in exercise tolerance and quality of life over a six-month period .
Research Findings
Recent research has focused on synthesizing new derivatives of this compound to enhance its pharmacological profile. For instance, studies have explored modifications to the indolinone scaffold to improve its binding affinity towards c-Src kinase, a target implicated in cancer progression. These modifications have resulted in compounds with increased cytotoxic activity against cancer cell lines .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Indolidan with high purity, and how can reproducibility be ensured?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization and amidation. Key steps include:
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Characterization using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC (purity >98%) .
- Reproducibility requires detailed documentation of solvent ratios, reaction times, and temperature controls. Cross-validate results with independent replicates and provide raw spectral data in supplementary materials .
Q. What in vitro assays are most reliable for evaluating this compound’s phosphodiesterase III (PDE3) inhibitory activity?
- Methodological Answer :
- Use fluorometric or radiometric assays with purified PDE3 isoforms.
- Normalize activity against reference inhibitors (e.g., Milrinone) and include positive/negative controls .
- Account for enzyme batch variability by repeating assays across three independent preparations .
- Table 1 : Example assay parameters:
| Parameter | Value/Range |
|---|---|
| Substrate | cAMP (10 μM) |
| Incubation Time | 30 min at 37°C |
| Detection Method | Fluorescence (Ex 340 nm, Em 450 nm) |
Q. How should researchers design dose-response studies for this compound in preclinical cardiac models?
- Methodological Answer :
- Use log-scale dosing (e.g., 0.1–100 µM) to capture EC₅₀ values.
- Incorporate sham-treated controls and blinded data analysis to reduce bias .
- Validate findings with complementary models (e.g., isolated cardiomyocytes vs. Langendorff-perfused hearts) .
Advanced Research Questions
Q. How can contradictions in this compound’s pharmacokinetic (PK) data across species be resolved?
- Methodological Answer :
- Perform interspecies allometric scaling with at least three mammalian models (e.g., rat, dog, primate) .
- Analyze metabolic pathways via LC-MS/MS to identify species-specific metabolites .
- Use physiologically based pharmacokinetic (PBPK) modeling to account for differences in protein binding and tissue distribution .
- Key Consideration : Cross-validate in silico predictions with in vivo PK studies .
Q. What statistical approaches are optimal for analyzing contradictory efficacy data in this compound trials?
- Methodological Answer :
- Apply mixed-effects models to account for inter-individual variability .
- Use meta-analysis frameworks (e.g., random-effects models) to harmonize data from disparate studies .
- Report effect sizes (e.g., Cohen’s d) alongside p-values to contextualize clinical significance .
Q. How can researchers optimize this compound’s therapeutic index in heart failure models with comorbid conditions?
- Methodological Answer :
- Design factorial experiments to test interactions between this compound and comorbidities (e.g., renal impairment, hypertension) .
- Use transcriptomic profiling (RNA-seq) to identify off-target pathways affected by high doses .
- Table 2 : Example factorial design:
| Factor | Levels |
|---|---|
| This compound Dose | Low, Medium, High |
| Comorbidity Model | Hypertension, Diabetes, Control |
Methodological Best Practices
- Data Transparency : Share raw datasets, including negative results, in repositories like Figshare or Zenodo .
- Ethical Compliance : Adhere to ARRIVE guidelines for preclinical studies and obtain institutional review board (IRB) approval for human-derived data .
- Conflict Resolution : Establish predefined criteria for resolving data contradictions (e.g., consensus panels, independent replication) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

